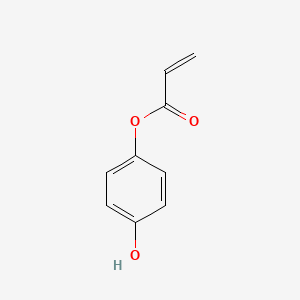

p-Hydroxyphenyl acrylate

Description

Historical Context of p-Hydroxyphenyl Acrylate (B77674) Research Trajectories

Research into p-hydroxyphenyl acrylate and its derivatives has evolved from fundamental synthesis to the exploration of its functional properties. Early studies focused on establishing efficient methods for its production. A common approach involves the reaction of a polyhydroxy phenyl compound like hydroquinone (B1673460) with an acrylate source. google.com One established laboratory method is the reaction of hydroquinone with acryloyl chloride. acs.org

Alternative synthesis strategies have been developed to improve yield and process efficiency. These include reacting hydroquinone with acrylic acid, often in the presence of a catalyst. smolecule.com Patent literature describes multi-step methods, such as first reacting a polyhydroxy phenyl compound with an anhydride (B1165640) to form an intermediate ester, which is then reacted with an acrylate ester compound to yield the final phenolic acrylate product. google.com The optimization of these synthetic routes has been a persistent theme in the compound's research history, aiming to produce this compound and its methacrylate (B99206) analogue with high purity for subsequent applications, particularly in polymer-based technologies like photoresists. google.comlookchem.com

| Synthesis Method | Reactants | Key Features | Reference |

| Acrylation | Hydroquinone, Acryloyl Chloride | A direct method for laboratory-scale synthesis. | acs.org |

| Esterification | Hydroquinone, Acrylic Acid | Often requires a catalyst to achieve good yields. | smolecule.com |

| Two-Step Anhydride Process | Polyhydroxy phenyl compound, Anhydride, Acrylate ester | An industrial method designed to produce an intermediate before final acrylation. | google.com |

| Transesterification | p-Hydroxyphenol, Vinyl methacrylate | Uses a basic ion exchange resin as a catalyst at low temperatures. | chemicalbook.com |

Significance of this compound as a Chemical Scaffold in Academic Disciplines

The significance of this compound as a chemical scaffold lies in its dual functionality. The acrylate group is highly reactive and susceptible to polymerization, making it an ideal monomer for creating polymers with tailored properties. smolecule.comlookchem.com The hydroxyl group on the phenyl ring provides a site for further chemical modification, such as esterification, and also contributes to the molecule's biological activity. smolecule.comacs.org

This unique combination allows researchers to use HPA as a foundational structure for building more complex molecules. In polymer chemistry, it can be polymerized to form poly(this compound) or copolymerized with other monomers like divinylbenzene (B73037) to create crosslinked networks with specific mechanical and thermal properties. smolecule.comresearchgate.net These polymers are explored for use in high-performance coatings and adhesives. smolecule.com

In medicinal chemistry, the phenolic and acrylate moieties are both crucial. The antimicrobial properties of HPA derivatives have been studied extensively. researchgate.netacs.org Research has shown that modifying the hydroxyl and acryl groups can tune the antimicrobial activity against various bacteria and fungi. acs.orgnih.gov The stereoelectronic effect of the phenyl ring, combined with the acryl or acryloxy groups, has been identified as important for its high antimicrobial activity compared to aliphatic acrylates. researchgate.netacs.org This makes HPA a valuable scaffold for developing new anti-infective agents. nih.gov

Multidisciplinary Research Landscapes Involving this compound

The versatile nature of this compound has led to its application across a wide range of scientific fields, from materials science to biotechnology.

Polymer and Materials Science: HPA is a key monomer in the development of advanced functional polymers. It is used to synthesize materials for coatings and adhesives. smolecule.comlookchem.com Its derivatives are also investigated for creating liquid crystals; for instance, acrylate monomers conjugated with mesogens like cholesterol and p-hydroxyphenyl-2-methyl butanoate have been synthesized to study their liquid crystalline phases. researchgate.net In the field of electronics, polymers derived from phenolic acrylates are considered for use as resin components in chemically-amplified positive-acting photoresists, which are crucial for manufacturing microelectronics. google.com

Biomedical Applications: A significant area of research is the antimicrobial activity of HPA and its derivatives. nih.gov Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Aspergillus fumigatus. acs.orgresearchgate.net The mechanism of action is believed to involve interaction with and disruption of the cytoplasmic membrane of microbes. acs.orgresearchgate.net This has spurred interest in incorporating HPA-based polymers into materials for antimicrobial packaging or coatings for medical devices. researchgate.net

Biocatalysis and Green Chemistry: There is a growing interest in producing this compound and related compounds from renewable resources. Lignin (B12514952), an abundant biopolymer, is composed of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, making it a potential feedstock for producing phenolic compounds. nih.govmdpi.commdpi.com Furthermore, enzymatic synthesis routes are being explored as a green alternative to traditional chemical methods. nih.gov Enzymes like lipases can catalyze the esterification under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.govscispace.com

| Discipline | Application of this compound | Key Research Findings | Reference |

| Materials Science | Monomer for liquid crystals | Synthesis of acrylate monomers conjugated with mesogens demonstrates liquid crystalline behavior with specific phase transition temperatures. | researchgate.net |

| Polymer Chemistry | Component for photoresists | Polymers of phenolic acrylates are useful as resin components in chemically-amplified resists for microfabrication. | google.com |

| Medicinal Chemistry | Antimicrobial agent development | Derivatives show high activity against Gram-positive bacteria and fungi, attributed to the stereoelectronic effect of the phenyl group. | researchgate.netacs.org |

| Biotechnology | Enzymatic synthesis | Lipases can be used for the synthesis of bioactive esters under mild conditions, offering a green chemistry approach. | nih.gov |

Current Challenges and Future Directions in this compound Investigations

Despite its utility, research on this compound faces several challenges. A primary obstacle lies in its synthesis. Achieving high yields and purity can be difficult, and preventing the premature polymerization of the reactive acrylate group during synthesis and storage requires the use of inhibitors. The development of more efficient, selective, and scalable synthesis methods, particularly those that align with the principles of green chemistry, remains a key objective. mdpi.com

Future research is trending towards sustainability and advanced applications. A major focus is the synthesis of HPA and its derivatives from bio-renewable resources to reduce reliance on petrochemical feedstocks. sci-hub.seiacademic.infoacs.org Lignin, in particular, is being heavily investigated as a source of the p-hydroxyphenyl unit. nih.govmdpi.com

Another promising direction is the use of enzymatic and biocatalytic methods for synthesis. nih.govscispace.com These approaches offer high selectivity and operate under mild conditions, which can help overcome some of the challenges associated with traditional chemical synthesis. nih.gov

In terms of applications, the development of novel "smart" polymers and functional materials continues to be a vibrant area. This includes creating new liquid crystalline materials, advanced coatings, and biocompatible materials for medical use, such as polymerizable vancomycin (B549263) derivatives bearing acrylate groups for creating bactericidal surfaces. researchgate.netacs.org The unique properties of this compound ensure its continued importance as a building block in the pursuit of innovative chemical and material technologies.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUHGYUFFPSEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186063 | |

| Record name | p-Hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-36-1 | |

| Record name | 2-Propenoic acid, 4-hydroxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydroxyphenyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K665Q5LZ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of P Hydroxyphenyl Acrylate

Established Synthetic Routes to p-Hydroxyphenyl Acrylate (B77674)

The formation of p-hydroxyphenyl acrylate can be accomplished through several established synthetic strategies, each offering distinct advantages in terms of reaction conditions, yield, and scalability.

Direct Esterification Strategies for this compound

Direct esterification represents a primary and straightforward approach to synthesizing this compound. This method typically involves the reaction of hydroquinone (B1673460) with acrylic acid. To drive the reaction towards the desired monoester and to manage the formation of the diester byproduct, specific catalysts and reaction conditions are employed. Strong acid catalysts, such as p-toluenesulfonic acid, are often utilized to facilitate the esterification process. google.com The reaction is generally conducted at elevated temperatures, typically between 100°C and 140°C. google.com A critical aspect of this strategy is the continuous removal of water, a byproduct of the esterification, which is often achieved by heating under reduced pressure to shift the equilibrium towards product formation. google.com The reaction can be performed either in the absence of a solvent or in the presence of an aprotic organic solvent. google.com

| Reactants | Catalyst | Temperature | Key Conditions |

| Hydroquinone, Acrylic Acid | Strong Acid (e.g., p-toluenesulfonic acid) | 100-140°C | Removal of water by heating under reduced pressure |

Acrylation of Hydroquinone for this compound Synthesis

Another prevalent method for the synthesis of this compound is the acrylation of hydroquinone. This approach involves treating hydroquinone with an acylating agent such as acryloyl chloride or acrylic anhydride (B1165640) in the presence of a base. smolecule.comgoogle.com The base plays a crucial role in facilitating the reaction. The use of acrylic anhydride as the acylating agent is a notable variation of this method. google.com This reaction can be conducted in the presence of an acid, with reactants like methacrylic acid also being employed. google.com

| Starting Material | Acylating Agent | Catalyst/Base |

| Hydroquinone | Acryloyl Chloride or Acrylic Anhydride | Base |

| Hydroquinone | Methacrylic Acid Anhydride | Acid |

Oxidative Coupling Approaches in this compound Synthesis

Oxidative coupling presents an alternative pathway for the synthesis of this compound and its derivatives. smolecule.com This method involves the oxidation of phenolic compounds to generate radicals, which then couple to form new carbon-carbon or carbon-oxygen bonds. While direct oxidative coupling to form this compound itself is less commonly detailed, the principles of oxidative coupling are applied in the synthesis of related and more complex structures. csic.esnih.gov For instance, the oxidative coupling of monolignols with other phenolic compounds, a process central to lignin (B12514952) biosynthesis, demonstrates the potential of this strategy for creating diverse phenolic structures. csic.es In laboratory syntheses, oxidants like iron(III) chloride and silver oxide have been used to effect the oxidative coupling of 2-hydroxycinnamates, which are structurally related to this compound. nih.gov

Functional Group Transformations on this compound

The this compound molecule possesses two key reactive sites: the hydroxyl group on the phenyl ring and the acrylate moiety. These functional groups allow for a wide array of chemical modifications, leading to the creation of diverse derivatives with specific properties. smolecule.comacs.org

Hydroxyl Group Derivatization and Reactivity

The phenolic hydroxyl group of this compound is a prime site for derivatization. smolecule.com It can readily undergo esterification with acid chlorides or anhydrides to form a variety of esters, thereby modifying the compound's properties. smolecule.com This reactivity allows for the introduction of various functional groups, which can alter the physical and chemical characteristics of the parent molecule. The hydroxyl group's presence is also noted to enhance the biological activity of certain derivatives. smolecule.com Derivatization techniques are not limited to simple esterification; more complex modifications are also possible, enabling the synthesis of a broad spectrum of compounds for various applications. nih.gov

| Reaction Type | Reagents | Product |

| Esterification | Acid Chlorides, Anhydrides | p-Acyloxyphenyl Acrylates |

Acrylate Moiety Chemical Modifications

The acrylate group in this compound is highly reactive, particularly towards polymerization reactions. smolecule.com It can undergo free-radical polymerization to form poly(this compound), a polymer with applications in coatings and adhesives. smolecule.com Furthermore, the acrylate moiety can participate in crosslinking reactions with other monomers, such as glycidyl (B131873) methacrylate (B99206), leading to the formation of crosslinked networks that enhance the mechanical properties of the resulting materials. smolecule.com The reactivity of the acryl group is a key factor in the antimicrobial activity observed in some derivatives. acs.orgnih.gov The modification of this group, along with the hydroxyl group, allows for the fine-tuning of the molecule's properties for specific applications. acs.org

| Reaction Type | Reactants | Outcome |

| Free Radical Polymerization | This compound | Poly(this compound) |

| Crosslinking | This compound, other monomers (e.g., glycidyl methacrylate) | Crosslinked polymer networks |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. mdpi.comacs.org This technology has been successfully applied to the synthesis of analogues of this compound.

A notable example is the methylation of p-coumaric acid, which is chemically (E)-3-(4-hydroxyphenyl)acrylic acid, to produce methyl (E)-3-(4-hydroxyphenyl) acrylate. In one study, this reaction was performed using dimethyl carbonate as a methylating agent and potassium carbonate as a base in an acetone (B3395972) solvent. researchgate.net By employing microwave irradiation from a domestic microwave at a power of 200 watts, the desired product was synthesized efficiently. researchgate.net The successful synthesis was confirmed by thin-layer chromatography (TLC) and spectroscopic analysis, including FT-IR and ¹H-NMR, which verified the presence of the methyl ester group and the phenolic hydroxyl group. researchgate.net

The use of microwave irradiation has also been reported for the synthesis of other related chalcone (B49325) analogues, such as (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. mdpi.com These protocols highlight the potential of microwave assistance to accelerate reactions that would otherwise require prolonged heating under conventional conditions, thereby offering a more energy-efficient and rapid synthetic route. nih.gov

Table 1: Microwave-Assisted Synthesis of a this compound Analogue

| Reactant | Reagents | Conditions | Product | Key Findings |

|---|---|---|---|---|

| p-Coumaric acid | Dimethyl carbonate, Potassium carbonate, Acetone | 200 W Microwave Irradiation | Methyl (E)-3-(4-hydroxyphenyl) acrylate | Efficient synthesis confirmed by TLC, FT-IR, and ¹H-NMR. researchgate.net |

Stereoselective Synthesis and Chiral Induction in this compound Systems

The stereoselective synthesis of molecules, which involves controlling the three-dimensional arrangement of atoms, is crucial when developing compounds for biological applications, as chirality can profoundly influence a molecule's activity. While research specifically on this compound is limited, methodologies applied to the broader class of cinnamic acid derivatives, to which it belongs, provide a clear framework for achieving stereoselectivity and chiral induction in these systems.

A significant strategy is the catalytic asymmetric epoxidation of cinnamic acid esters. This reaction creates chiral glycidic acid derivatives, which are valuable intermediates. For instance, researchers have developed a method using a chiral C₂-symmetric binaphthyl ketone as a catalyst to generate a chiral dioxirane (B86890) in situ. researchgate.netnih.gov When applied to methyl (E)-4-methoxycinnamate, a close analogue of this compound, this method yielded the corresponding chiral glycidic acid ester with high yield (92%) and good enantiomeric excess (80% ee). nih.gov The stereoselectivity is thought to be influenced by dipole-dipole repulsion between the ester group of the cinnamate (B1238496) and the catalyst. nih.gov

Another advanced technique is the palladium(II)-catalyzed asymmetric C–H activation . This method has been used for the C-H arylation or olefination of cinnamic acid derivatives, leading to the synthesis of axially chiral styrene-type carboxylic acids. This one-step introduction of axial chirality is achieved with excellent stereocontrol, reaching up to 99% yield and 99% ee under mild conditions. nih.gov

Furthermore, copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives offers a pathway to chiral β-amino acid derivatives. nih.gov By selecting an appropriate chiral ligand, the regiochemistry of the hydrocupration can be reversed to deliver copper to the β-position, which then reacts with an aminating agent to form the enantioenriched product. nih.gov These examples demonstrate that established catalytic asymmetric methods can be effectively applied to the this compound framework to generate specific, chirally pure stereoisomers.

Synthesis of Structurally Diverse this compound Analogues and Conjugates

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide range of analogues and conjugates. By modifying the phenolic hydroxyl group, the acrylate moiety, or by using the entire structure as a building block, chemists can generate novel compounds with tailored properties.

A specialized derivative, N-(p-phenylene) acrylate-yl-maleimide, has been synthesized through a multi-step process. The synthesis begins with the reaction of p-hydroxyaniline with maleic anhydride, which produces N-(p-hydroxyphenyl)maleamic acid in high yields. encyclopedia.pub This intermediate is then reacted with excess acryloyl chloride in the presence of triethylamine. This step results in the formation of the target molecule, N-(p-phenylene) acrylate-yl-maleimide, in fair yields. encyclopedia.pubresearchgate.net This compound is a monomer that contains both an acrylate and a maleimide (B117702) functional group, making it suitable for free-radical polymerization to create polyacrylates with residual maleimide vinyl groups. encyclopedia.pub

Derivatives of this compound, specifically its ester forms, are commonly synthesized from its corresponding acid, p-coumaric acid. A series of twelve (E)-3-(4-hydroxyphenyl) acrylic acid esters have been prepared, including the propyl derivative. mdpi.com The synthesis can be achieved through two primary methods: Fischer esterification and the Mitsunobu reaction.

For the synthesis of propyl (E)-3-(4-hydroxyphenyl)acrylate, the Fischer esterification method is employed. This involves refluxing p-coumaric acid with propyl alcohol in the presence of a catalytic amount of sulfuric acid. mdpi.commdpi.com These reactions generally proceed with good yields, ranging from 34.50% to 90.63%, over reaction times of 5 to 27 hours. mdpi.com

Table 2: Synthesis of Propyl (E)-3-(4-hydroxyphenyl)acrylate

| Starting Material | Reaction Type | Reagents | Product | Yield Range |

|---|---|---|---|---|

| p-Coumaric acid | Fischer Esterification | Propyl alcohol, H₂SO₄ (catalyst) | Propyl (E)-3-(4-hydroxyphenyl)acrylate | 34.50–90.63% mdpi.com |

A diverse library of derivatives has been synthesized based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. These compounds are prepared through a series of reactions starting from 4-aminophenol (B1666318) and its substituted analogues.

The general synthetic route involves the reaction of a substituted 4-aminophenol with methyl acrylate to form a methyl 3-((4-hydroxyphenyl)amino)propanoate intermediate. nih.govnih.govrsc.org This ester is then typically converted to a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of sulfuric acid. These resulting hydrazides serve as key intermediates, which can be further reacted with various aromatic and heterocyclic aldehydes or ketones to produce a wide range of hydrazones and other derivatives. nih.govnih.gov This synthetic versatility allows for the introduction of diverse functional groups, which has been shown to be crucial for tuning the biological activity of the final compounds. nih.govrsc.org

Creation of α-Mercapto-β-Aryl Acrylic Acid Derivatives Incorporating p-Hydroxyphenyl Moieties

The synthesis of α-mercapto-β-aryl acrylic acids bearing a p-hydroxyphenyl substituent can be effectively achieved through a well-established two-step reaction sequence. This methodology involves the Knoevenagel condensation of an appropriate aromatic aldehyde with rhodanine (B49660), followed by the alkaline hydrolysis of the resulting 5-(arylmethylene)rhodanine intermediate. besjournal.com

A key example of this synthetic strategy is the preparation of α-mercapto-β-(p-hydroxyphenyl) acrylic acid. The synthesis commences with the reaction of p-hydroxybenzaldehyde with rhodanine in the presence of a base, typically in a solvent like glacial acetic acid, to yield the intermediate 5-(p-hydroxybenzylidene)rhodanine. Subsequent hydrolysis of this intermediate using a strong base, such as sodium hydroxide, followed by acidification, leads to the formation of the desired α-mercapto-β-(p-hydroxyphenyl) acrylic acid. besjournal.comacs.org

This synthetic approach has been successfully applied to produce a variety of substituted α-mercapto-β-aryl acrylic acids, including those with additional functional groups on the aryl ring. For instance, the synthesis of α-mercapto-β-(m-methoxy, p-hydroxyphenyl) acrylic acid has been reported, demonstrating the compatibility of this method with multiple substituents on the aromatic ring. besjournal.comresearchgate.net

Step 1: Knoevenagel Condensation

p-Hydroxybenzaldehyde + Rhodanine → 5-(p-Hydroxybenzylidene)rhodanine

Step 2: Alkaline Hydrolysis

5-(p-Hydroxybenzylidene)rhodanine → α-Mercapto-β-(p-hydroxyphenyl) acrylic acid

Detailed Research Findings

The synthesis of related derivatives, such as α-mercapto-β-(m-methoxy, p-hydroxyphenyl) acrylic acid, has been reported with detailed characterization. besjournal.com The initial condensation reaction is typically carried out by refluxing the aldehyde and rhodanine in glacial acetic acid with fused sodium acetate (B1210297). The resulting 5-(arylmethylene)rhodanine precipitates upon pouring the reaction mixture into water. besjournal.com

For the hydrolysis step, the 5-(arylmethylene)rhodanine intermediate is treated with an aqueous solution of a base, such as 10% sodium hydroxide, and heated. besjournal.com Subsequent cooling and acidification with a mineral acid, like hydrochloric acid, yield the final α-mercapto-β-aryl acrylic acid product as a crystalline solid. besjournal.com The purity and structure of the synthesized compounds are typically confirmed using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with elemental analysis. besjournal.com

The following interactive data table summarizes the key compounds involved in the synthesis of a representative α-mercapto-β-aryl acrylic acid with a p-hydroxyphenyl moiety.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Key Spectroscopic Data (if available) |

| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Crystalline solid | - |

| Rhodanine | C₃H₃NOS₂ | 133.19 | Crystalline solid | - |

| 5-(p-Hydroxybenzylidene)rhodanine | C₁₀H₇NO₂S₂ | 237.30 | Solid | - |

| α-Mercapto-β-(p-hydroxyphenyl) acrylic acid | C₉H₈O₃S | 196.22 | Solid | - |

Polymerization Science and Material Engineering with P Hydroxyphenyl Acrylate

Fundamental Polymerization Mechanisms of p-Hydroxyphenyl Acrylate (B77674)

Free Radical Polymerization Kinetics and Pathway Elucidation

Free radical polymerization is a primary method for synthesizing polymers from p-hydroxyphenyl acrylate. The process follows the classical mechanistic steps of initiation, propagation, and termination. acs.org Initiation is typically achieved using thermal initiators, such as azobisisobutyronitrile (AIBN), which decompose to generate primary radicals that react with the monomer. tandfonline.com

The kinetics of acrylate polymerization are generally characterized by high propagation rates. acs.org However, the process can be influenced by several secondary reactions, including backbiting and β-scission, especially at elevated temperatures. acs.org The phenolic hydroxyl group on the this compound monomer can also influence the polymerization kinetics, potentially acting as a chain transfer agent, which can affect the molecular weight of the resulting polymer. In some systems, the presence of phenolic compounds can inhibit polymerization, a factor that must be considered when selecting initiators and reaction conditions. acs.org

Photopolymerization and UV-Curing Dynamics of this compound Containing Prepolymers

Photopolymerization, or UV curing, is a rapid and efficient method for producing crosslinked polymer networks from this compound-containing prepolymers. paint.org This technology is central to applications in coatings, adhesives, and 3D printing. researchgate.nettandfonline.com The formulation for a UV-curable system typically consists of a prepolymer or oligomer, a reactive diluent, and a photoinitiator. tandfonline.comtsijournals.com

Upon exposure to UV radiation, the photoinitiator generates free radicals, initiating the polymerization of the acrylate groups within the prepolymer and diluent. tandfonline.comrsc.org The kinetics of this process are highly dependent on several factors:

Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator significantly impact the curing speed and efficiency. Increasing the photoinitiator concentration generally leads to a higher rate of polymerization and a greater final conversion of the acrylate double bonds. tandfonline.comtsijournals.comtandfonline.com

Light Intensity: Higher UV light intensity accelerates the generation of free radicals, thus increasing the polymerization rate. researchgate.net

Viscosity: The viscosity of the resin formulation plays a crucial role. Lower viscosity systems exhibit increased mobility of reactive species, which facilitates higher double bond conversion and a faster polymerization rate. tandfonline.comresearchgate.net For instance, studies on structurally similar acrylate prepolymers have shown that decreasing the viscosity from 5000 to 1000 cP can increase the final percent double bond conversion (PDC) from 42% to 60%. tandfonline.comresearchgate.net

The dynamics of UV curing involve a rapid transition from a liquid resin to a solid, crosslinked polymer network, a process known as gelation. researchgate.net The final properties of the cured material, such as hardness and solvent resistance, are directly related to the crosslink density and the extent of the polymerization reaction. tandfonline.comtandfonline.com

Copolymerization Studies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by combining two or more different monomers. While direct studies on this compound are specific, research on analogous structures provides significant insight. For example, copolymers of N-(p-hydroxyphenyl)acrylamide and butyl acrylate have been synthesized, demonstrating the feasibility of incorporating the functional hydroxyphenyl moiety into a polymer chain alongside other monomers. prepchem.com

Similarly, copolymers involving N-(p-hydroxyphenyl)methacrylamide have been prepared via free radical polymerization. researchgate.net These studies show that monomers containing the p-hydroxyphenyl group can be successfully copolymerized to create materials with specific characteristics, such as high glass transition temperatures (Tg > 280°C) and good film-forming properties. researchgate.net

The incorporation of this compound into a copolymer structure allows for the modification of properties such as:

Hydrophilicity: The phenolic group increases the polymer's affinity for water.

Adhesion: The polar hydroxyl group can enhance adhesion to various substrates.

Thermal Stability: The rigid phenyl ring can contribute to a higher glass transition temperature and improved thermal stability.

Reactivity: The hydroxyl group provides a site for post-polymerization modification or crosslinking.

Development of Hybrid Polymer Networks Utilizing this compound

Hybrid polymer networks, which combine two or more different types of polymer networks, often exhibit synergistic properties superior to the individual components. mdpi.comnih.gov These can include interpenetrating polymer networks (IPNs) or semi-interpenetrating polymer networks (sIPNs). nih.govmdpi.com The structure of this compound is well-suited for creating such hybrid materials.

The acrylate group can be polymerized to form a primary covalent network. Subsequently, the pendant hydroxyl groups can participate in a secondary crosslinking reaction, forming a distinct, second network. This can be achieved through various chemical reactions, such as esterification, etherification, or reactions with isocyanates. This dual functionality allows for the creation of dually crosslinked hydrogels with enhanced mechanical strength and toughness. nih.gov The physical crosslinking contribution can dissipate energy under strain, preventing catastrophic failure. mdpi.com The use of p-hydroxyphenyl-grafted polymers has been explored in the formation of hybrid networks, where the phenolic groups provide sites for interaction or secondary reactions. bham.ac.uk

Advanced Polymeric Materials Design Incorporating this compound

Research on Photo-Curable Resins and Coatings with this compound Derivatives

Derivatives of this compound are instrumental in the formulation of advanced photo-curable resins and coatings for applications ranging from automotive finishes to 3D printing. paint.orgresearchgate.net These resins typically consist of acrylic or epoxy monomers, or a hybrid of both, which form an interpenetrating polymer network upon curing. researchgate.netresearchgate.net

The inclusion of monomers derived from or similar to this compound, such as those based on bisphenol A, can significantly enhance the properties of the cured material. epo.org For instance, research into resins for stereolithography (SLA) 3D printing has explored the use of various acrylic monomers to achieve a balance of properties. nih.gov Lignin (B12514952), a natural polymer containing p-hydroxyphenyl units, has been modified with acrylate groups to create bio-based resins for 3D printing, showing increased stiffness and strength. nih.govmdpi.com

A key area of research is the development of resins with improved mechanical and thermal properties. The rigid bisphenol skeleton in some acrylate derivatives contributes to higher heat resistance and mechanical strength in the final product. researchgate.net Furthermore, the phenolic moiety has been linked to functional properties. Studies on this compound derivatives have demonstrated that the presence of an acryl or acryloxy group attached to a phenyl ring can confer significant antimicrobial activity against various bacteria and fungi. researchgate.netresearchgate.net This opens possibilities for creating functional coatings and 3D-printed objects with inherent antimicrobial surfaces.

Below is a table summarizing the components and properties of a typical photo-curable resin incorporating acrylate derivatives.

| Component | Example | Function | Resulting Property |

| Base Oligomer | Urethane Acrylate, Epoxy Acrylate | Forms the polymer backbone | Toughness, Flexibility, Chemical Resistance paint.org |

| Reactive Diluent | Hexanediol diacrylate (HDDA) | Reduces viscosity, increases crosslink density | Faster cure speed, Hardness paint.orgmdpi.com |

| Functional Monomer | This compound Derivative | Introduces specific functionalities | Enhanced thermal stability, Adhesion, Antimicrobial activity researchgate.netresearchgate.net |

| Photoinitiator | Bisacylphosphine oxide (BAPO) | Initiates polymerization upon UV exposure | Curing of the resin paint.org |

Engineering Bio-Based Polymer Architectures from this compound

The quest for sustainable materials has driven significant research into the use of renewable resources for polymer synthesis. Lignocellulosic biomass, a plentiful and non-food-competing feedstock, is a prime source of aromatic compounds suitable for developing high-performance polymers. nih.govacs.org Lignin, a major component of this biomass, is rich in aromatic monomers such as p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. nih.govacs.orgmdpi.commdpi.commdpi.comresearchgate.net These structures can be chemically modified to produce monomers like this compound, which serve as building blocks for bio-based polymers. rsc.org

The inherent aromatic nature of lignin-derived monomers, such as those based on p-hydroxyphenyl units, imparts rigidity and favorable thermomechanical properties to the resulting polymers. rsc.org Researchers are exploring network engineering strategies to fine-tune the properties of these bio-derivable thermosets. By combining rigid aromatic diacrylates derived from lignin precursors with flexible, bio-based aliphatic acrylates, it is possible to modulate the network chemistry and architecture. rsc.org This approach allows for the creation of materials with a wide range of mechanical properties, from rigid plastics to flexible elastomers, by controlling the composition and aromatic content of the starting monomers. rsc.org

For instance, a study focused on designing acrylate thermosets from lignin-derivable diacrylates and n-butyl acrylate demonstrated the ability to control thermomechanical properties by adjusting the diacrylate content. rsc.org Increasing the concentration of the rigid, aromatic diacrylate led to a significant increase in the storage modulus of the resulting polymer network. rsc.org This highlights the potential to create a diverse library of sustainable materials by strategically designing polymer architectures from bio-based monomers like this compound.

Fabrication and Characterization of Functional Hydrogel Systems Utilizing this compound Units

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. Their unique properties, including high water content and biocompatibility, make them suitable for a variety of applications. researchgate.net The incorporation of this compound units into hydrogel structures can impart specific functionalities, such as pH-responsiveness and controlled swelling behavior.

Acrylic acid-based hydrogels, for example, are known for their pH sensitivity due to the presence of carboxyl groups. mdpi.com These hydrogels exhibit high swelling at basic pH levels. mdpi.com The introduction of hydrophobic moieties, which could be derived from or analogous to the phenyl group in this compound, can modulate these swelling characteristics. For instance, the presence of both hydrophilic acidic groups and hydrophobic aryl chains can lead to a more gradual swelling profile. acs.org

The characterization of such hydrogels involves a suite of analytical techniques to understand their chemical and physical properties. These include:

Fourier Transform Infrared Spectroscopy (FTIR) : To confirm the chemical structure and the presence of functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : To further elucidate the molecular structure. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : To visualize the network structure, porosity, and surface morphology. nih.gov

X-ray Diffraction (XRD) : To determine the crystalline or amorphous nature of the hydrogel. nih.gov

Thermogravimetric Analysis (TGA) : To assess the thermal stability of the material. nih.gov

Below is an interactive data table summarizing the swelling behavior of a soy protein-based hydrogel system.

| Hydrogel System | pH | Swelling Behavior | Key Feature for Sustained Release |

| SPI-g-AA | Basic | Faster swelling rate and higher percentage of swelling | pH-responsive acidic groups facilitate rapid water diffusion |

| SPI-g-(AA-co-HPBA) | Basic | Gradual swelling, reaching equilibrium over a longer time | Presence of both hydrophilic and hydrophobic groups, increased cross-linking density |

SPI-g-AA: Soy protein isolate-grafted-acrylic acid SPI-g-(AA-co-HPBA): Soy protein isolate-grafted-[acrylic acid-co-4-(4-hydroxyphenyl)butanoic acid]

UV-Absorbing and UV-Stabilized Material Development from this compound

Incorporating UV-absorbing monomers like this compound directly into the polymer backbone is an effective strategy for creating UV-stabilized materials. ontosight.airesearchgate.net This approach offers advantages over simply blending UV-absorbing additives into a polymer matrix, as the protective moiety is chemically bound and less likely to migrate or leach out over time. google.com

The mechanism of UV absorption in hydroxyphenyl-containing compounds involves the preferential absorption of UV radiation, which is then dissipated as harmless heat energy. additivesforpolymer.com This prevents the UV rays from breaking the chemical bonds within the polymer structure. nih.gov Different classes of UV absorbers exist, including 2-hydroxybenzophenones and 2-(2-hydroxyphenyl)-2H-benzotriazoles, which are known for their strong absorption in the UV region. uctm.eduspecialchem.com The hydroxyphenyl group in this compound shares a fundamental structural feature with these effective UV absorbers.

For enhanced performance, UV absorbers are often used in conjunction with Hindered Amine Light Stabilizers (HALS). additivesforpolymer.compaint.org While UV absorbers prevent the initial formation of free radicals by blocking UV light, HALS act by scavenging any free radicals that do form, thereby interrupting the degradation cascade. additivesforpolymer.com This synergistic effect provides comprehensive protection to the polymer.

Research has shown that polymerizable UV stabilizers, when incorporated into materials like unsaturated polyester-based bulk molding compounds, provide excellent protection against UV light. researchgate.net Copolymers containing UV-absorbing units have been synthesized and demonstrated to have a significant stabilizing effect on the final material. uctm.edu

The following table presents data on the UV stability of bulk molding compounds (BMCs) containing different polymerizable UV stabilizers.

| UV Stabilizer System | UV Protection Performance | Synergistic Effect |

| HABP (2-hydroxy-4-acryloyloxybenzophenone) | Good | Yes, with BTEM and APMP (in small amounts) |

| BTEM (2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate) | Good | Yes, with HABP |

| APMP (4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine) | Synergistic effect observed | Yes, in small amounts with HABP and BTEM |

Polymer-Metal Complexation Studies with this compound Based Polymers

Polymers containing functional groups capable of coordinating with metal ions have attracted considerable interest for various applications, including catalysis, environmental remediation, and the development of advanced materials. scispace.comresearchgate.netmdpi.com The phenolic hydroxyl group present in this compound-based polymers provides a site for complexation with a wide range of metal ions. nih.govmdpi.com

The formation of polymer-metal complexes can occur through several mechanisms, including the interaction of metal ions with pendant functional groups on the polymer chain, or the formation of inter- or intra-molecular bridges between polymer chains. scispace.com The coordination process is often dependent on factors such as the type of metal ion, the nature of the polymer ligand, and the pH of the solution. nih.govresearchgate.net Under alkaline conditions, the deprotonation of phenolic hydroxyl groups exposes an oxygen center with high charge density, which is favorable for coordination with metal ions. nih.gov

The resulting polymer-metal complexes can exhibit enhanced thermal stability compared to the parent polymer, as the mobility of the polymer chains is restricted by the ion-polymer interactions. mdpi.com These complexes can form diverse structures, from simple pendant complexes where the metal ion is attached to a single polymer ligand, to more complex bridged structures. scispace.com

Studies have been conducted on the metal ion retention capacity of copolymers containing hydroxyphenyl moieties. For example, copolymers of p-hydroxyphenylmaleimide with 2-hydroxypropyl methacrylate (B99206) have been synthesized and their ability to bind with metal ions such as Co(II) and Ni(II) has been evaluated. researchgate.netresearchgate.net The metal retention capacity is influenced by the pH and the accessibility of the ligand groups to the metal ions. researchgate.net

The following table summarizes the metal ion retention capacity for a copolymer system at different pH values.

| Copolymer System | Metal Ion | pH | Metal Retention Capacity (mg/g) |

| Poly(MG-co-CA) | Fe(III) | 3 | 122.1 - 146.2 |

| Poly(MG-co-CA) | Fe(III) | 7 | 120.5 - 133.5 |

Poly(MG-co-CA): Copolymer of N-maleoyl glycine (B1666218) and crotonic acid (data provided for illustrative purposes of metal-polymer complexation principles). researchgate.net

The complexation of metal ions with polymers containing phenolic groups is a versatile approach for creating functional materials with tailored properties. nih.govrsc.org The ability to control the coordination environment by modifying the polymer structure and reaction conditions opens up possibilities for designing materials for specific applications.

Mechanistic Investigations of P Hydroxyphenyl Acrylate Chemical Reactivity

Exploration of p-Hydroxyphenyl Acrylate (B77674) in Organic Reaction Pathways

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of substituted alkenes from aryl halides and alkenes. nih.gov While direct research on p-hydroxyphenyl acrylate as a substrate in this reaction is not extensively detailed in the provided results, the arylation of related acrylic systems provides significant insight into its potential reactivity.

Research has demonstrated the efficient arylation of methyl vinyl ketone with 4-hydroxyphenyl iodide, yielding precursors to compounds like 4-(p-hydroxyphenyl)butan-2-one, a natural product with a raspberry scent. researchgate.netsemanticscholar.org These reactions have been successfully carried out using a polystyrene-supported palladacycle catalyst in solvents like DMF and water. researchgate.netsemanticscholar.org The use of such polymeric catalysts facilitates easier separation and recycling. semanticscholar.org

The efficiency of the Mizoroki-Heck reaction is influenced by several factors, including the choice of catalyst, solvent, base, and temperature. For instance, imidazolium-based palladate pre-catalysts have been shown to be effective for the coupling of various aryl halides with acrylates and acrylamides, producing good to excellent yields. ugent.be The reaction conditions are typically optimized to maximize conversion and yield. ugent.be

A study on the synthesis of trisubstituted alkenes, which are valuable pharmaceutical intermediates, utilized a green protocol for the Heck reaction. nih.gov This highlights the continuous effort to develop more environmentally benign synthetic methods. Although this particular study focused on other substrates, it underscores the broad applicability and adaptability of the Heck reaction. nih.gov

Table 1: Mizoroki-Heck Reaction of Acrylic Derivatives with Aryl Halides

| Aryl Halide | Acrylic Derivative | Catalyst | Solvent | Base | Yield (%) | Reference |

| 4-Hydroxyphenyl iodide | Methyl vinyl ketone | Polystyrene-supported palladacycle | DMF | - | High | researchgate.netsemanticscholar.org |

| Phenyl iodide | n-Butyl acrylate | Phenone oxime-derived palladacycles | DMF | Et3N | High | semanticscholar.org |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | DMF | K2CO3 | Up to 98% | ugent.be |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | EtOH/H2O | AcONa | - | nih.gov |

A significant application of hydroxyphenyl acrylates is in the stereoselective synthesis of complex heterocyclic structures. One notable example involves the reaction of 2-hydroxyphenyl acrylates with activated aziridines. nih.govumh.esresearchgate.net This process proceeds via a ring-opening of the aziridine, followed by an intramolecular aza-Michael addition catalyzed by palladium. nih.govumh.esresearchgate.net

This synthetic route has been successfully employed to create 2,3,4,5-tetrahydrobenzoxazepines with high yields (up to 82%) and excellent stereoselectivity (enantiomeric excess up to 94%). nih.govumh.es The reaction demonstrates a powerful strategy for constructing seven-membered heterocyclic rings, which are present in various biologically active molecules.

The aza-Michael addition, a key step in this sequence, is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. rsc.org In this case, the intramolecular nature of the cyclization after the initial ring-opening leads to the formation of the benzoxazepine core. nih.govumh.es The development of such domino reactions, where multiple bonds are formed in a single operation, is a highly desirable goal in modern organic synthesis due to its efficiency and atom economy.

Table 2: Stereoselective Synthesis of Tetrahydrobenzoxazepines

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Steps | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Hydroxyphenyl acrylates | Activated aziridines | Palladium | Ring-opening, Intramolecular aza-Michael addition | Up to 82% | Up to 94% | nih.govumh.esresearchgate.net |

Mizoroki-Heck Reaction Applications with this compound Derivatives

Organocatalytic Systems for this compound Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to metal-based catalysts. dcu.iediva-portal.org While specific organocatalytic transformations of this compound are not extensively covered in the provided results, the reactivity of similar systems provides valuable insights.

For instance, a domino reaction of 2-(2-hydroxyphenyl)acrylates with isocyanoacetates has been developed using a chiral silver complex with a cinchona alkaloid-derived phosphine (B1218219) ligand. tandfonline.com This reaction proceeds through a formal [3+2] cycloaddition/cyclization to yield chiral tetrahydrobenzofuro[2,3-b]pyrroles. tandfonline.com Although this example uses a metal catalyst, the chiral ligand is an organic molecule, and similar transformations can often be achieved with purely organocatalytic systems.

The Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an aldehyde with an electron-deficient alkene catalyzed by nucleophilic bases like tertiary amines or phosphines, is a classic example of organocatalysis. dcu.ie The acrylate moiety in this compound makes it a suitable candidate for such reactions.

Furthermore, bifunctional organocatalysts, which combine a hydrogen bond donor and a Lewis base in a single molecule, are known to be highly effective in promoting various organic reactions with high selectivity. dcu.ie These types of catalysts could potentially be applied to transformations involving this compound.

Exploration of P Hydroxyphenyl Acrylate Interactions with Biological Systems Mechanistic and Structure Activity Focus

Mechanistic Elucidation of Antimicrobial Activity of p-Hydroxyphenyl Acrylate (B77674) and Its Derivatives

p-Hydroxyphenyl acrylate (p-HPA) has demonstrated notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The fundamental mechanism of its bactericidal action is attributed to its ability to disrupt the bacterial cytoplasmic membrane, leading to a cascade of fatal events for the cell. researchgate.netresearchgate.netacs.org

When applied at concentrations exceeding its minimum inhibitory concentration, this compound induces significant damage to the bacterial cell envelope. researchgate.netresearchgate.net This interaction leads to the rupture of the cell membrane, a process known as cellular lysis. researchgate.netacs.org The loss of membrane integrity results in the leakage of vital intracellular constituents, such as nucleic acids and proteins, into the extracellular environment, which is a key indicator of irreversible cell damage. researchgate.netresearchgate.netacs.org Some antimicrobial agents are known to destroy the bacterial membrane, leading to cell death through a lytic process. researchgate.net

Table 1: Observed Mechanistic Effects of this compound on Bacterial Cells

| Mechanistic Effect | Experimental Observation | Reference |

|---|---|---|

| Cellular Lysis | Provokes cell lysis at concentrations above the minimum inhibitory concentration. | researchgate.netresearchgate.netacs.org |

| Intracellular Leakage | Causes leakage of internal cellular components. | researchgate.netresearchgate.netacs.org |

| Respiratory Suppression | Almost completely suppresses respiratory activity. | researchgate.netresearchgate.netacs.org |

| Proton Flux | Increases proton flux into the cells, collapsing the membrane potential. | researchgate.netresearchgate.netacs.org |

| Membrane Interaction | Reduces the quantity of fatty acids and the total weight of the cytoplasmic membrane. | researchgate.netresearchgate.netacs.org |

This table summarizes the key disruptive effects of p-HPA on bacterial cell structure and function based on referenced studies.

The antimicrobial action of p-HPA extends to the disruption of critical metabolic processes. Studies have shown that the compound almost completely suppresses the respiratory activity of bacterial cells. researchgate.netresearchgate.netacs.org This is closely linked to its effect on the cell membrane's electrochemical potential. p-HPA has been observed to increase the flux of protons across the cytoplasmic membrane and into the cell. researchgate.netresearchgate.netacs.org This influx of protons progressively collapses the bacterial membrane potential, which is essential for generating ATP and powering cellular transport systems, thereby crippling the cell's energy metabolism. researchgate.netresearchgate.net

The antimicrobial potency of this compound is intrinsically linked to its specific molecular structure. Comparative studies have shown that p-HPA is the most effective antimicrobial agent against both bacteria and fungi when compared to related structures like allyl p-hydroxyphenyl acetate (B1210297) and p-2-propenoxyphenol. nih.govinnovareacademics.insemanticscholar.org

The antimicrobial activity is primarily attributed to the acryl group within the molecule. researchgate.netnih.govacs.org Modifications to this part of the compound significantly alter its efficacy. Compounds that feature acryl or acryloxy groups attached directly to a phenyl moiety demonstrate particularly high antimicrobial activities. nih.govacs.orgresearchgate.net

Table 2: Comparative Antimicrobial Efficacy Based on Structure | Compound | Key Structural Feature | Relative Antimicrobial Efficacy | Reference | | :--- | :--- | :--- | | This compound | Acryl group on a phenyl ring | Highest among tested analogues | nih.govinnovareacademics.insemanticscholar.org | | Phenyl acrylate | Acryl group on a phenyl ring | Excellent | researchgate.netnih.govacs.org | | Phenyl vinyl ketone | Acryl-like group on a phenyl ring | Excellent | researchgate.netnih.govacs.org | | Allyl p-hydroxyphenyl acetate | Phenyl ring with acetate and allyl groups | Lower than p-HPA | acs.orgnih.govinnovareacademics.in | | p-2-Propenoxyphenol | Phenyl ring with propenoxy group | Lower than p-HPA | acs.orgnih.govinnovareacademics.in | | Cyclohexyl acrylate | Acryl group on an aliphatic ring | Lower than phenyl acrylates | researchgate.netnih.govacs.org | | Hexyl acrylate | Acryl group on an aliphatic chain | Lower than phenyl acrylates | nih.govnih.govacs.org |

This table illustrates the structure-activity relationship, highlighting the superior antimicrobial performance of compounds containing an acryl group attached to a phenyl ring compared to those with aliphatic structures or modified functional groups.

The presence of the phenyl group is a major contributing factor to the antimicrobial efficacy of this compound and its derivatives. nih.govinnovareacademics.inresearchgate.net The superior activity of phenyl acrylate and phenyl vinyl ketone compared to aliphatic acrylates like cyclohexyl acrylate and hexyl acrylate indicates that the stereoelectronic effect of the phenyl group is crucial for biological activity. researchgate.netnih.govacs.orgsemanticscholar.org This effect relates to the specific three-dimensional arrangement and electronic properties conferred by the aromatic ring, which likely enhances the molecule's ability to interact with and disrupt the bacterial cytoplasmic membrane. innovareacademics.inresearchgate.net

Structure-Activity Relationship (SAR) Analysis for Antimicrobial Efficacy

Molecular Basis of Antioxidant Properties Exhibited by this compound Analogues

Analogues of this compound, particularly phenolic acids and other phenolic compounds, are recognized for their antioxidant properties. nih.govontosight.ai The molecular basis for this activity is rooted in their chemical structure, specifically the presence of hydroxyl (-OH) groups attached to an aromatic ring.

The primary mechanism of antioxidant action for these compounds is their ability to act as radical scavengers. The hydroxyl group on the phenyl ring can donate a hydrogen atom to stabilize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation. researchgate.net The efficacy of this process is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring; an increase in these groups generally leads to enhanced antioxidant properties. nih.gov

Furthermore, the electronic environment of the phenyl ring plays a significant role. The presence of electron-donating groups, such as a methyl group, can increase the electron cloud density of the ring system. researchgate.net This increased electron density facilitates the donation of the hydrogen atom from the hydroxyl group, resulting in a higher free radical scavenging rate and more potent antioxidant activity. researchgate.net For instance, certain derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid and 3,5-di-tert-butyl-4-hydroxybenzoic acid have been identified as potent inhibitors of lipid peroxidation, a key process in oxidative stress. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (p-HPA) |

| Allyl p-hydroxyphenyl acetate |

| p-2-Propenoxyphenol |

| Phenyl acrylate |

| Phenyl vinyl ketone |

| Cyclohexyl acrylate |

| Hexyl acrylate |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid |

| Methoxy group |

Enzymatic Inhibition Studies of this compound and Related Compounds

The interaction of this compound and its derivatives with various enzymatic systems has been a subject of scientific inquiry, revealing a spectrum of inhibitory activities with implications for both environmental and biological processes. These studies, focusing on the mechanistic and structure-activity relationships, have elucidated the potential of these compounds to modulate enzyme function.

Research on Nitrification Inhibition in Environmental Systems

This compound, particularly in its esterified form as methyl 3-(4-hydroxyphenyl) acrylate (MHPA), has been identified as a significant biological nitrification inhibitor (BNI). tandfonline.comnih.govoup.com BNIs are compounds released by certain plants that suppress the microbial process of nitrification, which is the oxidation of ammonia (B1221849) to nitrate. nih.gov This process is a critical step in the global nitrogen cycle and a major pathway for nitrogen loss from agricultural soils. oup.com

Research has demonstrated that MHPA is a potent BNI, showing high inhibition efficacy. tandfonline.comsemanticscholar.org Studies have investigated its effects alongside other synthetic and biological inhibitors in different agricultural soils. For instance, in a comparison with synthetic inhibitors like dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP), and other BNIs like methyl 3-(4-hydroxyphenyl) propionate (B1217596) (MHPP) and limonene, MHPA consistently exhibited strong nitrification inhibition. tandfonline.comnih.govresearchgate.net

The effectiveness of MHPA as a nitrification inhibitor can be influenced by environmental factors such as soil pH. Research has shown that while the efficacy of some BNIs may vary with soil pH, MHPA's inhibitory activity can be enhanced when the pH of alkaline soils is neutralized. tandfonline.comresearchgate.net

The inhibitory potential of MHPA and other BNIs is often quantified by their effective concentrations (EC50 and EC80), which represent the concentrations required to achieve 50% and 80% inhibition, respectively. Studies have determined these values for MHPA, demonstrating its ability to effectively inhibit nitrification at concentrations comparable to commercially used synthetic inhibitors. tandfonline.com

Table 1: Comparative Nitrification Inhibition of Selected Biological Nitrification Inhibitors (BNIs)

| Compound | Target Organism(s) | Relative Inhibition Efficacy | Reference(s) |

|---|---|---|---|

| Methyl 3-(4-hydroxyphenyl) acrylate (MHPA) | AOB, comammox | High | tandfonline.comsemanticscholar.org |

| Methyl 3-(4-hydroxyphenyl) propionate (MHPP) | AOB, comammox | Moderate to High | tandfonline.comnih.govresearchgate.net |

| Limonene | Nitrifying bacteria | Moderate | tandfonline.comnih.gov |

AOB: Ammonia-Oxidizing Bacteria; comammox: Complete Ammonia-Oxidizing bacteria

Investigations into Other Enzyme System Interactions

Beyond its role in nitrification, this compound and its derivatives have been shown to interact with a variety of other enzyme systems.

Tyrosinase Inhibition: Derivatives of this compound have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. tandfonline.comrsc.orgnih.govnih.gov For example, (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate and (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate have demonstrated potent inhibitory activities against mushroom tyrosinase, with IC50 values of 2.0 μM and 10.6 μM, respectively. rsc.org Kinetic studies have revealed different modes of inhibition for these derivatives, including non-competitive and mixed-type inhibition. rsc.orgnih.gov The structure-activity relationship suggests that the presence and position of hydroxyl groups on the phenyl ring are crucial for the inhibitory potency. nih.gov

Antimicrobial Activity and Putative Enzyme Targets: this compound has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netnih.gov The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and the suppression of respiratory activity. researchgate.net While the primary target appears to be the cell membrane, it is also suggested that these compounds may interact with and inhibit critical intracellular enzymes. researchgate.net The stereoelectronic effect of the phenyl group and the presence of the acryl or acryloxy group are considered important for the antimicrobial activity. semanticscholar.orgnih.gov

Cyclooxygenase (COX) Inhibition: p-Coumaric acid, the carboxylic acid analog of this compound, has been reported to possess antiplatelet activity. lpnu.ua This activity is linked to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, a key player in the pathway leading to platelet aggregation. lpnu.ua

Xanthine (B1682287) Oxidase Inhibition: While direct studies on this compound are limited, related phenolic compounds are known to be inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. nih.govphcogj.com The inhibitory mechanism of these compounds often involves competitive binding to the active site of the enzyme. phcogj.com

Table 2: Summary of Other Enzyme System Interactions of this compound and Related Compounds

| Enzyme System | Compound Type | Observed Effect | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|---|

| Tyrosinase | p-Hydroxyphenyl acrylate derivatives | Inhibition | Non-competitive, Mixed-type | rsc.orgnih.govnih.gov |

| Bacterial Enzymes (general) | p-Hydroxyphenyl acrylate | Inhibition (putative) | Disruption of cell membrane, potential intracellular enzyme interaction | researchgate.netresearchgate.net |

| Cyclooxygenase-1 (COX-1) | p-Coumaric acid | Inhibition | Not specified | lpnu.ua |

| Xanthine Oxidase | Related phenolic compounds | Inhibition | Competitive | nih.govphcogj.com |

Advanced Analytical and Spectroscopic Characterization Techniques in P Hydroxyphenyl Acrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of p-Hydroxyphenyl Acrylate (B77674) Compounds (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of p-hydroxyphenyl acrylate and its related compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the phenyl ring typically appear as a set of doublets due to ortho and meta coupling, providing information about the substitution pattern. The vinyl protons of the acrylate group exhibit characteristic shifts and coupling patterns. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. For instance, in derivatives like methyl (E)-3-(4-hydroxyphenyl) acrylate, the presence of methyl ester protons is confirmed by a distinct singlet in the spectrum. unair.ac.id

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key signals include those for the carbonyl carbon of the ester group, the carbons of the vinyl group, and the aromatic carbons of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and acrylate substituents. In studies of modified this compound derivatives, ¹³C NMR is crucial for confirming the successful incorporation of new functional groups. researchgate.net

The combined analysis of ¹H and ¹³C NMR spectra allows for a complete assignment of the molecular structure of this compound compounds.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| This compound | ¹H | 6.00-6.60 | m | Vinyl Protons |

| 6.80-7.20 | m | Aromatic Protons | ||

| 9.0-10.0 | br s | Phenolic OH | ||

| ¹³C | 115-135 | Aromatic & Vinyl Carbons | ||

| 145-155 | Aromatic C-O | |||

| ~165 | Carbonyl Carbon | |||

| Ethyl-2-cyano-3-(4-hydroxyphenyl)acrylate | ¹H | 10.33 | s | OH |

| 8.13 | s | =CH | ||

| 7.90 | d | Ar-H | ||

| 6.96 | d | Ar-H | ||

| 4.34 | q | OCH₂ | ||

| 1.35 | t | CH₃ |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group. libretexts.org The broadening is a result of intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the acrylate ester. libretexts.org For instance, in methyl (E)-3-(4-hydroxyphenyl) acrylate, this peak appears around 1671 cm⁻¹. unair.ac.id

C=C Stretching: The stretching vibration of the vinyl C=C double bond appears in the region of 1630-1640 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group typically shows a strong band in the 1100-1300 cm⁻¹ range. unair.ac.id

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are also observed.

FT-IR analysis is routinely used to monitor the synthesis and modification of this compound. For example, in the synthesis of polymers from this compound monomers, the disappearance or shift of the vinyl C=C stretching band can indicate successful polymerization. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Strong, Broad |

| Carbonyl C=O | Stretching | 1700-1750 | Strong |

| Vinyl C=C | Stretching | 1630-1640 | Medium |

| Ester C-O | Stretching | 1100-1300 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |

Mass Spectrometry (MS) Applications in this compound Characterization (e.g., GC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net This is particularly useful for analyzing the purity of this compound and for identifying byproducts in a synthesis reaction. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for structural confirmation. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound.

In the analysis of complex mixtures, such as those from biological or environmental samples, GC-MS can be used to detect and quantify this compound and its metabolites. researchgate.net

Chromatographic Techniques in this compound Research (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method. perkinelmer.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the two phases. For this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.com

HPLC can be used to:

Assess the purity of a this compound sample. sielc.com

Monitor the progress of a chemical reaction involving this compound.

Isolate and purify this compound from a reaction mixture. sielc.com

Quantify the amount of this compound in a sample. nih.gov

The use of a UV detector is common for the analysis of this compound, as the phenyl and acrylate groups are chromophoric.

X-ray Diffraction Analysis of this compound-Based Materials

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. While this compound itself is a small molecule, XRD is particularly valuable for characterizing polymers and other materials derived from it. azom.com

When X-rays are directed at a crystalline material, they are diffracted in a specific pattern that is determined by the arrangement of atoms in the crystal lattice. This diffraction pattern provides information about:

Crystallinity: XRD can distinguish between crystalline and amorphous regions in a material. azom.com

Crystal Structure: The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions and symmetry of the crystal.

Phase Identification: In mixtures, XRD can identify the different crystalline phases present.

In the context of this compound-based materials, such as polymers or liquid crystals, XRD can be used to study the degree of crystallinity, the packing of polymer chains, and the structure of mesophases. researchgate.netacs.org For example, the XRD pattern of a liquid crystal monomer based on this compound can reveal information about its layered structure at different temperatures. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl (E)-3-(4-hydroxyphenyl) acrylate |

Environmental Fate and Biodegradation Research of P Hydroxyphenyl Acrylate Derived Materials

Investigation of Biodegradation Pathways for p-Hydroxyphenyl Acrylate-Containing Polymeric Materials

The biodegradation of polymers containing p-hydroxyphenyl acrylate (B77674) is a complex process that is not yet fully understood, with much of the current knowledge extrapolated from studies on structurally similar polymers, such as those containing phenolic groups like lignin (B12514952) and other aromatic polymers. The presence of the aromatic p-hydroxyphenyl group imparts a degree of recalcitrance to the polymer backbone, similar to that observed in lignin, a natural polymer rich in phenolic structures. mdpi.commdpi.combioplasticsnews.commcgill.ca